Non-8-yn-1-yl 4-methylbenzenesulfonate
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Overview
Description
Non-8-yn-1-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H22O3S It is a derivative of benzenesulfonate, featuring a non-8-ynyl group attached to the sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Non-8-yn-1-yl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with non-8-yn-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Non-8-yn-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The non-8-ynyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, bases like pyridine or triethylamine, room temperature to slightly elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions, room temperature to elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst, room temperature to elevated temperatures.
Major Products Formed
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids derived from the non-8-ynyl group.
Reduction: Alkanes or alkenes derived from the reduction of the non-8-ynyl group.
Scientific Research Applications
Non-8-yn-1-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving sulfonate chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules. It may serve as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Non-8-yn-1-yl 4-methylbenzenesulfonate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Non-8-yn-1-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
Non-8-ynyl benzenesulfonate: Lacks the methyl group on the benzene ring, which may affect its reactivity and applications.
4-Methylbenzenesulfonate derivatives: Compounds with different alkyl or aryl groups attached to the sulfonate moiety, which can influence their chemical and biological properties.
Properties
IUPAC Name |
non-8-ynyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3S/c1-3-4-5-6-7-8-9-14-19-20(17,18)16-12-10-15(2)11-13-16/h1,10-13H,4-9,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNJFOBZZMQIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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